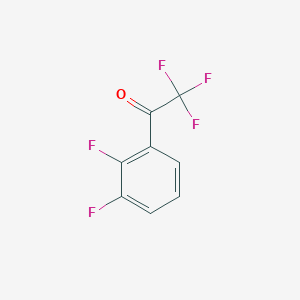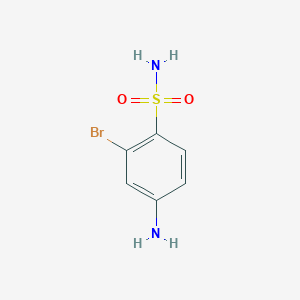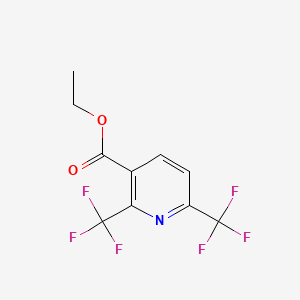
(S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
概要
説明
(S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol is an organic compound with a complex structure that includes a benzyloxy group, a dioxolane ring, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of a diol using a dioxolane ring, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate to yield the desired ethanol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or toluene .
科学的研究の応用
(S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
作用機序
The mechanism by which (S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dioxolane ring can provide stability and rigidity to the molecule .
類似化合物との比較
Similar Compounds
Similar compounds include other benzyloxy derivatives and dioxolane-containing molecules. Examples include:
- (S)-2-(Benzyloxy)-1-propanol
- (S)-2-(Benzyloxy)-1-butanol
- (S)-2-(Benzyloxy)-1-pentanol
Uniqueness
What sets (S)-2-(Benzyloxy)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol apart is the combination of the benzyloxy group with the dioxolane ring and ethanol moiety. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications .
特性
IUPAC Name |
(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-14(2)17-10-13(18-14)12(15)9-16-8-11-6-4-3-5-7-11/h3-7,12-13,15H,8-10H2,1-2H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELOBAGFRJPJDQ-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(COCC2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H](COCC2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039457.png)
![3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039458.png)
![3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039460.png)


![methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate](/img/structure/B3039464.png)







